2-Methyl-5-phenylmorpholine

Descripción

BenchChem offers high-quality 2-Methyl-5-phenylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-phenylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

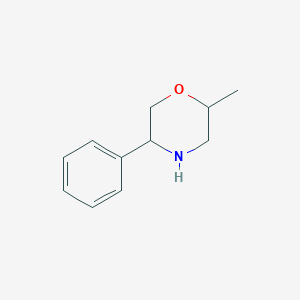

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-phenylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQYKFXOOFIYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Morpholine Core: a Pillar in Medicinal Chemistry and Chemical Biology

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in the design and discovery of new drugs. nih.govbenthamdirect.com Its prevalence in medicinal chemistry stems from a combination of favorable physicochemical properties and the ability to engage in crucial molecular interactions. nih.govacs.org The presence of the oxygen atom enhances aqueous solubility and introduces a potential hydrogen bond acceptor, while the nitrogen atom provides a site for substitution and can act as a base. researchgate.netthieme-connect.com This dual functionality allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. benthamdirect.comthieme-connect.com

The morpholine moiety is a key component in a wide array of approved drugs, demonstrating its versatility across various therapeutic areas. researchgate.net These include anticancer agents, antidepressants, and antibiotics. researchgate.netthieme-connect.com The structural rigidity of the morpholine ring, coupled with its capacity for diverse substitutions, makes it a privileged scaffold for developing compounds that can selectively interact with biological targets. nih.govacs.org

A Member of the Substituted Phenylmorpholine Family

2-Methyl-5-phenylmorpholine belongs to the broader class of substituted phenylmorpholines. This family of compounds is characterized by a phenyl group and other substituents attached to the morpholine (B109124) core. wikipedia.org The position and nature of these substituents can dramatically influence the compound's biological activity. nih.gov

Substituted phenylmorpholines have been the subject of extensive research, particularly for their effects on the central nervous system. wikipedia.org Many of these compounds act as monoamine neurotransmitter releasers, leading to stimulant effects. wikipedia.org The specific substitutions on both the phenyl ring and the morpholine nitrogen dictate the compound's potency and selectivity for different monoamine transporters, such as those for dopamine (B1211576) and norepinephrine (B1679862). nih.gov

The table below provides a glimpse into the diversity of substituted phenylmorpholines and their primary areas of investigation:

| Compound Name | Key Substitutions | Primary Area of Investigation |

| Phenmetrazine | 3-methyl | Anorectic, Stimulant |

| Phendimetrazine | 3,4-dimethyl | Anorectic |

| 3-Fluorophenmetrazine | 3-fluoro on phenyl ring | Designer Drug, Stimulant |

| 4-Methylphenmetrazine | 4-methyl on phenyl ring | Research Chemical |

This table is for illustrative purposes and is not exhaustive.

The Scientific Interest in 2 Methyl 5 Phenylmorpholine

Overview of Synthetic Strategies for Morpholine (B109124) Ring Systems

The construction of the morpholine ring can be achieved through various strategic disconnections, most commonly involving the formation of C-N or C-O bonds in a cyclization step. These strategies often begin with readily available 1,2-amino alcohols. researchgate.netchemrxiv.org

Palladium catalysis has emerged as a powerful tool for the synthesis of substituted morpholines, offering high efficiency and selectivity. A key strategy involves the palladium-catalyzed hydroamination of aminoalkenes, which can be formed from carbamate-protected aziridines. In this approach, the aziridine (B145994) is opened by an unsaturated alcohol nucleophile, and the resulting aminoalkene undergoes a palladium-catalyzed intramolecular hydroamination to yield the morpholine ring, often as a single diastereomer. nih.gov

Another significant palladium-catalyzed method is the carboamination reaction. This process can be used to synthesize cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols in a four-step sequence. nih.gov The key step involves the Pd-catalyzed coupling of an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl bromide, generating the morpholine products as single stereoisomers in good yields. nih.gov This modular approach allows for variation in the substituents at the 3 and 5 positions. nih.gov

Furthermore, palladium-copper catalysis has been utilized in a one-pot approach to synthesize morpholines fused with 1,2,3-triazoles. acs.org This method demonstrates good regioselectivity and proceeds under mild conditions with high yields. acs.org The process involves a palladium(0)-catalyzed coupling followed by a copper(I)-catalyzed intramolecular cycloaddition. acs.org

Direct annulation reactions provide a straightforward route to the morpholine core by forming two bonds in a single conceptual step. A notable example is the reaction of β-heteroatom amino compounds with vinyl sulfonium (B1226848) salts. nih.govbris.ac.uklookchem.com This method is operationally simple, proceeds under mild conditions (triethylamine, dichloromethane, room temperature), and produces morpholines in very high yields. bris.ac.uk The reaction is believed to proceed via the initial addition of the sulfonamide to the vinyl sulfonium salt, followed by intramolecular cyclization. bris.ac.uklookchem.com A key advantage of this method is the preservation of stereogenic centers, as no racemization is observed under the mild reaction conditions. bris.ac.uklookchem.com

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Tosyl-2-aminoethanol | 4-Tosylmorpholine | 94 |

| 2 | (R)-N-Tosyl-2-amino-1-propanol | (R)-2-Methyl-4-tosylmorpholine | 92 |

| 3 | (S)-N-Tosyl-2-amino-3-phenyl-1-propanol | (S)-2-Benzyl-4-tosylmorpholine | 95 |

| 4 | (R)-N-Tosyl-2-amino-2-phenylethanol | (R)-3-Phenyl-4-tosylmorpholine | 93 |

Another strategy involves the asymmetric [5+1] annulation reaction. For instance, spiro[morpholine-oxindoles] can be constructed by reacting 2-(1H-pyrrol-1-yl)-phenol with N-substituted isatins, catalyzed by chiral imidodiphosphoric acids. acs.org This method provides enantioenriched products with a tertiary stereocenter in excellent yields and enantioselectivities. acs.org

Stereoselective Synthesis of 2-Methyl-5-phenylmorpholine and Its Isomers

Controlling the absolute and relative stereochemistry of substituents at the C2 and C5 positions is crucial for developing specific morpholine-based compounds. Various protocols have been established to achieve this stereochemical control.

Stereoselective synthesis often begins with chiral starting materials or employs chiral catalysts. A common approach to synthesizing highly substituted morpholines involves coupling commercially available amino alcohols with α-chloroacyl chlorides. nih.gov The resulting amide intermediate undergoes base-mediated epimerization and selective cyclization to afford the syn morpholinone, which can then be reduced to the syn morpholine. nih.gov

For less stable stereoisomers, a photocatalyzed epimerization using reversible hydrogen atom transfer (HAT) provides an efficient method for converting them into their more stable counterparts. nih.gov This technique has been successfully applied to a broad scope of morpholine derivatives, including those with 2,5-disubstitution patterns, to yield the more stable isomers with high diastereoselectivity. nih.gov

A chemoenzymatic method has also been developed for the synthesis of 2,5-diketomorpholine derivatives. google.com This process uses penicillin acylase as a biocatalyst to stereoselectively form an amide bond, which is followed by a cyclization step to yield the final product with high enantiomeric purity. google.com

The synthesis of specific stereoisomers of 2-Methyl-5-phenylmorpholine can be accomplished using established stereoselective methods. For example, a general procedure outlined in patent literature for producing phenylmorpholine analogues involves the reaction of an appropriate amine with a styrene (B11656) oxide derivative. google.com To produce a specific isomer like (2S,5R)-5-Methyl-2-phenyl-morpholine, (R)-2-amino-1-propanol can be reacted with (R)-styrene oxide. google.com The resulting amino alcohol intermediate is then cyclized, often using a strong acid, to form the morpholine ring. google.com This modular approach allows for the synthesis of different stereoisomers by selecting the appropriate enantiomers of the starting materials. While a specific synthesis for (5R)-2-Methyl-5-phenylmorpholine is not detailed, its preparation would follow a similar logic, likely starting from (R)-2-phenyl-oxirane and an appropriate aminopropanol (B1366323) derivative.

| Substrate (syn-isomer) | Product (anti-isomer) | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|

| 2,5-Diphenylmorpholine | 2,5-Diphenylmorpholine | 92 | >20:1 |

| 2-(4-Fluorophenyl)-5-phenylmorpholine | 2-(4-Fluorophenyl)-5-phenylmorpholine | 96 | >20:1 |

| 2-(tert-Butyl)-5-phenylmorpholine | 2-(tert-Butyl)-5-phenylmorpholine | 93 | >20:1 |

The synthetic methodologies are versatile and can be applied to a range of related substituted morpholines. For instance, cis- and trans-3-Methyl-2-phenylmorpholine have been synthesized and characterized. acs.org The synthesis of 2,3-substituted morpholines can also be achieved through the epimerization protocols mentioned earlier. nih.gov

Concise synthetic routes have also been developed to access elaborated 2- and 3-substituted morpholine congeners via the ring opening of 2-tosyl-1,2-oxazetidine. acs.org Additionally, methods for preparing N-phenyl morpholine compounds involve the direct reaction of a substituted aniline (B41778) with 2-chloroethyl ether under the action of an alkali. google.com This process is cost-effective and provides good yields for N-phenylmorpholines that may possess steric hindrance. google.com The synthesis of various isomeric morpholine-substituted 2-formylpyridine thiosemicarbazone hybrids has also been reported, showcasing the adaptability of these synthetic strategies to create complex, multi-functionalized molecules. nih.gov

Synthesis of Key Precursors and Advanced Intermediates

The construction of the 2-methyl-5-phenylmorpholine scaffold relies on the availability of key precursors and the efficient formation of advanced intermediates. These intermediates already contain the essential structural elements and stereochemistry that will define the final product.

One common approach involves the use of enantiomerically pure amino alcohols as starting materials. nih.gov For instance, the synthesis of cis-2,5-disubstituted morpholines can be achieved from (R)-phenylglycinol. This method utilizes a de-epimerization process to install the second stereogenic center, leading to the desired cis configuration. molaid.com

Another significant strategy is the reaction between an appropriate amine and an epoxide. A general procedure for the synthesis of (2S,5R)-5-Methyl-2-phenyl-morpholine involves the reaction of a specific amine with styrene oxide in methanol (B129727). google.com This method, while described for a specific stereoisomer, highlights the utility of epoxide ring-opening reactions in constructing the morpholine ring.

A more versatile and modern approach employs palladium-catalyzed carboamination reactions. nih.gov This method allows for the coupling of a substituted ethanolamine derivative with an aryl or alkenyl bromide. The synthesis of the necessary N-protected O-allyl ethanolamine precursors can be achieved in a few steps from commercially available N-Boc protected amino alcohols. nih.gov These precursors are then subjected to Pd-catalyzed N-arylation to yield advanced intermediates ready for the final cyclization step. nih.gov

The table below summarizes key synthetic precursors and the methodologies used to obtain them.

| Precursor/Intermediate | Starting Material(s) | Key Reaction Type | Reference |

| cis-2,5-disubstituted morpholine intermediate | (R)-Phenylglycinol | De-epimerization | molaid.com |

| (2S,5R)-5-Methyl-2-phenyl-morpholine | Amine and Styrene Oxide | Epoxide Ring-Opening | google.com |

| N-Aryl O-allyl ethanolamine | N-Boc amino alcohol, Allyl bromide | O-allylation, N-arylation | nih.gov |

These synthetic routes provide access to various stereoisomers of 2-methyl-5-phenylmorpholine by selecting the appropriate chiral starting materials and reaction conditions.

Derivatization Strategies of the 2-Methyl-5-phenylmorpholine Scaffold

The 2-methyl-5-phenylmorpholine scaffold possesses several sites that can be chemically modified to explore structure-activity relationships for various biological targets. Derivatization strategies often focus on the nitrogen atom of the morpholine ring, the phenyl group, and to a lesser extent, the methyl group or the morpholine ring itself. The goal of such modifications is often to modulate the compound's physicochemical properties, such as solubility and lipophilicity, as well as its interaction with biological macromolecules. researchgate.net

N-Alkylation and N-Arylation: The secondary amine in the morpholine ring is a primary site for derivatization. It can readily undergo N-alkylation with various alkyl halides or N-arylation with aryl halides, often under basic conditions or using metal-catalyzed cross-coupling reactions. google.comwikipedia.org These modifications allow for the introduction of a wide range of substituents, from simple alkyl chains to more complex aromatic and heterocyclic moieties, which can significantly influence the compound's biological activity. wikipedia.org

Modification of the Phenyl Ring: The phenyl group at the C5 position offers another avenue for derivatization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, can introduce substituents onto the aromatic ring. The position of substitution (ortho, meta, or para) will be directed by the existing morpholine substituent and can have a profound impact on the molecule's interaction with its biological target. nih.gov Subsequent modifications of these newly introduced functional groups can further expand the chemical diversity of the derivatives.

Functionalization of the Morpholine Ring: While less common, modifications to the morpholine ring itself are also possible. For instance, oxidation of the ring can lead to morpholinone derivatives. google.com The introduction of further substituents on the carbon atoms of the morpholine ring would typically be accomplished during the primary synthesis of the scaffold rather than as a post-synthetic derivatization, as this allows for better stereochemical control.

The table below outlines potential derivatization strategies for the 2-methyl-5-phenylmorpholine scaffold.

| Derivatization Site | Reaction Type | Potential Reagents | Purpose |

| Morpholine Nitrogen | N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Introduce diverse substituents to probe for biological activity. |

| Morpholine Nitrogen | N-Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | Introduce aromatic or heteroaromatic groups. |

| Phenyl Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents, Acyl/Alkyl halides with Lewis acid | Modify electronic properties and steric bulk of the phenyl group. |

| Morpholine Ring | Oxidation | Oxidizing agents | Create morpholinone analogs. |

These derivatization strategies provide a toolbox for medicinal chemists to systematically explore the chemical space around the 2-methyl-5-phenylmorpholine core, aiming to optimize its properties for specific applications.

Fundamental Principles and Computational Methodologies in SAR/QSAR

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational disciplines in medicinal chemistry aimed at understanding how the chemical structure of a compound relates to its biological activity. ethernet.edu.et SAR studies involve synthesizing and testing a series of related compounds to identify which chemical groups and structural features are responsible for their effects. researchgate.net QSAR takes a quantitative approach, attempting to correlate variations in biological activity with changes in physicochemical properties (such as lipophilicity, electronic properties, and steric effects) using mathematical models. nih.gov

The primary goal of QSAR is to develop models that can predict the activity of novel compounds before they are synthesized, thereby saving time and resources in drug discovery. nih.gov These models are built by calculating molecular descriptors for a set of compounds with known activities and then using statistical methods like regression analysis or machine learning to find a mathematical relationship between the descriptors and the activity. nih.govpensoft.net The generated models are validated to ensure their predictive power. d-nb.info For morpholine derivatives, QSAR analyses have been used to identify key molecular features, such as molecular volume, lipophilicity, dipole moment, and specific atomic charges, that influence their biological endpoints. pensoft.net

Positional and Substituent Effects on Biological Efficacy

The biological activity of phenylmorpholine derivatives is highly sensitive to the nature and position of substituents on both the phenyl and morpholine rings. wikipedia.org These modifications can dramatically alter a compound's potency and selectivity for its biological targets.

Phenylmorpholine compounds are known to interact with monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). wikipedia.orggoogle.com They can act as either reuptake inhibitors, which block the transporter, or as releasing agents, which induce reverse transport of the neurotransmitter. google.comljmu.ac.uk

Research into a series of 2-Methyl-5-phenylmorpholine analogs demonstrates that substitutions on the phenyl ring significantly impact their interaction with these transporters. For instance, adding substituents like fluorine or chlorine to the phenyl ring can alter the compound's potency as a monoamine releaser. google.com Studies on related fluorinated phenmetrazine isomers show that these compounds are potent inhibitors of dopamine and norepinephrine uptake, with IC50 values comparable to cocaine, but are significantly less potent at the serotonin transporter. ljmu.ac.uk

The position of the substituent on the phenyl ring is also critical. For example, moving a fluorine atom from the 3-position (meta) to the 4-position (para) on the phenyl ring of phenmetrazine analogs can change the potency for inducing dopamine and norepinephrine release. ljmu.ac.uk

| Compound/Analog | Target | Activity | Potency (IC50/EC50) | Reference |

| Fluorinated Phenmetrazine Isomers | DAT, NET | Uptake Inhibition | < 2.5 µM | ljmu.ac.uk |

| Fluorinated Phenmetrazine Isomers | SERT | Uptake Inhibition | > 80 µM | ljmu.ac.uk |

| (2S,5S)-5-Methyl-2-(substituted-phenyl)morpholines | DAT, NET, SERT | Releasing Agent | Varies with substituent | google.com |

| 3-Fluorophenmetrazine (3-FPM) | DAT, NET | Releasing Agent | Higher potency than 4-FPM for DA/NE release | ljmu.ac.uk |

This table presents data on related phenylmorpholine analogs to illustrate the principles of substituent effects on monoamine transporter interactions.

Stereochemistry plays a pivotal role in the pharmacological activity of 2-Methyl-5-phenylmorpholine. The molecule has two chiral centers, at the C2 and C5 positions of the morpholine ring, leading to four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R).

Systematic evaluation of these isomers has revealed significant differences in their biological activity. Research detailed in patent literature shows a clear stereochemical preference for monoamine releasing activity. google.com Specifically, for a series of 5-methyl-2-phenylmorpholines, the (2S,5S)-enantiomer was consistently found to be the most potent as a dopamine, norepinephrine, and serotonin releasing agent. google.com The other isomers were often found to be either inactive or to function as uptake inhibitors rather than releasers. google.com This highlights that the specific three-dimensional arrangement of the methyl and phenyl groups is crucial for eliciting a potent releasing action at monoamine transporters.

| Stereoisomer of 5-Methyl-2-phenylmorpholine | Primary Activity | Potency | Reference |

| (2S,5S) | Monoamine Releaser | Most Active Isomer | google.com |

| Other Isomers (e.g., (2S,5R), (2R,5R)) | Inactive or Uptake Inhibitor | Varies | google.com |

Beyond monoamine transporters, some phenylmorpholine derivatives can also interact directly with neurotransmitter receptors. wikipedia.org For example, certain analogs with an N-propyl substitution have been shown to act as dopamine receptor agonists. wikipedia.org While much of the research on 2-Methyl-5-phenylmorpholine focuses on its transporter activity, the potential for receptor interaction remains an important aspect of its SAR. It has been noted that some compounds in this class are designed to be inactive at specific receptors, such as the 5-HT2B serotonin receptor, to avoid potential adverse effects. google.com The structural features that govern the switch from a transporter-focused agent to a receptor agonist are a key area of investigation in the SAR of this chemical class.

Molecular Features Critical for Target Engagement

The SAR and QSAR data for 2-Methyl-5-phenylmorpholine and its analogs point to several molecular features that are critical for its engagement with biological targets, primarily monoamine transporters:

The Phenylmorpholine Scaffold : The core structure, consisting of a phenyl ring attached to a morpholine ring, is the fundamental pharmacophore responsible for activity. researchgate.net

Stereochemistry : The (2S,5S) configuration is the optimal arrangement for potent monoamine releasing activity, indicating a highly specific stereochemical requirement by the transporter proteins. google.com

C5-Methyl Group : The presence and stereochemistry of the methyl group at the C5 position are critical determinants of the compound's primary mechanism (releaser vs. uptake inhibitor). google.com

Phenyl Ring Substitution : The nature and position of substituents on the phenyl ring (e.g., halogens) fine-tune the potency and selectivity of the compound towards DAT, NET, and SERT. google.comljmu.ac.uk

N-Substitution : While the parent compound is unsubstituted at the nitrogen, modifications at this position in related analogs can switch the activity profile towards receptor agonism. wikipedia.org

Pharmacological Mechanisms and in Vitro Biological Activities

Modulation of Neurotransmitter Systems

The primary biological activity of 2-Methyl-5-phenylmorpholine and its analogues is linked to their interaction with monoamine neurotransmitters. These compounds can influence the levels of key neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), which are crucial for mood regulation and cognitive functions.

Investigation of Monoamine Releasing Agent Activity (Dopamine, Norepinephrine, Serotonin)

Research has shown that certain isomers of phenylmorpholine derivatives can act as monoamine releasing agents. For instance, (2S,5S)-isomers have been found to be more active as releasers of dopamine, norepinephrine, and serotonin compared to other isomers, which were either inactive or functioned as uptake inhibitors. google.com The parent compound, 2-phenylmorpholine (B1329631), is a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org This activity is a key characteristic of the substituted phenylmorpholine class, which includes well-known psychostimulants like phenmetrazine. wikipedia.org

The releasing activity of these compounds is often compared to that of other stimulants. For example, 2-phenylmorpholine has EC₅₀ values of 79 nM for norepinephrine release and 86 nM for dopamine release, with significantly less activity at the serotonin transporter (EC₅₀ > 20,000 nM). wikipedia.org This profile indicates a preference for catecholamine release over serotonin release.

Table 1: Monoamine Releasing Activity of Phenylmorpholine Derivatives (EC₅₀, nM)

| Compound | Norepinephrine (NE) | Dopamine (DA) | Serotonin (5-HT) |

|---|---|---|---|

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |

Data sourced from in vitro studies on rat brain synaptosomes. The smaller the value, the more potent the releasing activity. wikipedia.org

Characterization of Monoamine Reuptake Inhibition Profiles

In addition to releasing monoamines, phenylmorpholine derivatives also exhibit activity as monoamine reuptake inhibitors. The potency and selectivity of this inhibition vary depending on the specific substitutions on the morpholine (B109124) ring. For example, the (S,S)-isomer of one hydroxyl analogue, (S,S)-4a, shows IC₅₀ values of 630 nM for dopamine uptake inhibition and 180 nM for norepinephrine uptake inhibition, while being inactive for serotonin uptake inhibition. nih.gov

Introducing a methyl group, as in (S,S)-5a, results in a more potent inhibitor of all three neurotransmitter transporters, with IC₅₀ values of 220 nM for dopamine, 100 nM for norepinephrine, and 390 nM for serotonin uptake inhibition. nih.gov Further modifications, such as N-alkylation or substitution on the phenyl ring, can significantly alter the reuptake inhibition profile. For instance, N-ethyl and N-propyl analogues of (S,S)-5a displayed higher potency for dopamine and norepinephrine uptake inhibition. nih.gov

Table 2: Monoamine Reuptake Inhibition of 2-Methyl-5-phenylmorpholine Analogues (IC₅₀, nM)

| Compound | Dopamine (DA) Uptake | Norepinephrine (NE) Uptake | Serotonin (5-HT) Uptake |

|---|---|---|---|

| (S,S)-4a | 630 | 180 | Inactive |

| (S,S)-5a | 220 | 100 | 390 |

| (R,R)-5a | Less potent than (S,S)-5a | Less potent than (S,S)-5a | Less potent than (S,S)-5a |

| (S,S)-5b (fluoro substitution) | Increased potency (3.7-fold) | Increased potency (3.2-fold) | Decreased potency (12-fold) |

| 5d (N-methyl) | Little effect | Little effect | Little effect |

| 5e (N-ethyl) | Significantly higher potency | Significantly higher potency | - |

| 5f (N-propyl) | Significantly higher potency | Significantly higher potency | - |

| 5g (3-ethyl) | 23 | 19 | 1800 |

| 5h (3-propyl) | 6.0 | 9 | 300 |

Data represents the half-maximal inhibitory concentration (IC₅₀) for monoamine uptake. nih.gov

Serotonin Receptor Agonism and Antagonism

The interaction of 2-Methyl-5-phenylmorpholine derivatives with serotonin receptors is also a notable aspect of their pharmacological profile. While some derivatives primarily act on monoamine transporters, others can function as agonists or antagonists at serotonin receptors. nucleos.com For example, fenfluramine, a related compound, is a potent agonist of the 5-HT₂B receptor, an activity linked to certain adverse effects. google.com

The isomer 4-methylphenmetrazine (4-MPM) has been suggested to have entactogen-like properties, similar to MDMA, which is known for its potent effects on the serotonin system. ljmu.ac.uk In contrast, research on 2-methyl-5-HT, a 5-HT₃ receptor agonist, has shown that its effects on neuronal firing can be mediated by 5-HT₁A receptors in vivo, while its enhancement of serotonin release in vitro is mediated by 5-HT₃ receptors. nih.gov The dysregulation of the 5-HT₂A receptor, in particular, is implicated in various neurological conditions, and antagonists of this receptor are a key component of some atypical antipsychotic drugs. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulatory Effects

Certain phenylmorpholine analogues have been found to act as noncompetitive functional antagonists at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. google.com This modulatory effect is another layer of their complex pharmacology. The (2S,3S)-hydroxybupropion, a metabolite of a related compound, is a noncompetitive functional antagonist at α4β2-nAChRs with an IC₅₀ value of 3.3 µM. google.com

Enzyme Inhibition Profiling

Beyond neurotransmitter systems, some morpholine derivatives have been investigated for their ability to inhibit specific enzymes, highlighting a broader range of potential biological activities.

Malonyl Coenzyme A Decarboxylase (MCD) Inhibition Mechanisms

Malonyl-CoA decarboxylase (MCD) is an enzyme that plays a crucial role in energy metabolism by converting malonyl-CoA to acetyl-CoA. sci-hub.se Inhibition of MCD leads to an increase in cellular malonyl-CoA levels. sci-hub.seresearchgate.net Malonyl-CoA is a key regulator of fatty acid metabolism; it is a substrate for fatty acid synthesis and an allosteric inhibitor of carnitine palmitoyltransferase-I (CPT-I), an enzyme essential for fatty acid oxidation. sci-hub.seresearchgate.net

By inhibiting MCD, compounds can shift the cell's energy source from fatty acid oxidation to glucose oxidation. researchgate.netresearchgate.net A series of small-molecule MCD inhibitors based on a morpholine-containing scaffold have been developed. For instance, methyl 5-(N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)morpholine-4-carboxamido)pentanoate was identified as a potent MCD inhibitor. sci-hub.senih.gov The hexafluoroisopropanol moiety was found to be crucial for high in vitro MCD inhibitory activity. sci-hub.se This mechanism of action has been explored for its potential therapeutic applications in conditions like ischemic heart disease and cancer. researchgate.netwikipedia.org

Other Enzyme Targets and Their Inhibition Kinetics

While specific kinetic data for 2-Methyl-5-phenylmorpholine's inhibition of various enzymes is not extensively detailed in the provided search results, the broader class of phenylmorpholine derivatives has been studied for its effects on several enzyme systems. For instance, derivatives of phenylmorpholine are known to be monoamine oxidase inhibitors (MAOIs). There are two main isoforms of monoamine oxidase, MAO-A and MAO-B. MAO-A preferentially deaminates neurotransmitters like serotonin, norepinephrine, and dopamine, while MAO-B has a higher affinity for phenylethylamine. google.com The inhibitory activity of these compounds can be either reversible or non-reversible. google.com

Enzyme kinetics are crucial in drug development to understand the mechanism of inhibition. researchgate.net Kinetic studies can determine whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing insights into its interaction with the enzyme's active or allosteric sites. researchgate.netelifesciences.org For example, studies on other compounds have revealed non-competitive inhibition of α-glucosidase. researchgate.net The affinity of an inhibitor for its target enzyme is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. elifesciences.org

Diverse Cellular and Biochemical Activities

Antimicrobial Properties (Antibacterial, Antifungal) in Cell Culture Models

The antimicrobial potential of morpholine derivatives has been a significant area of research. researchgate.net Studies have demonstrated that compounds containing the morpholine nucleus exhibit both antibacterial and antifungal activities. tandfonline.comijapbc.com The nature and position of substituents on the phenyl ring of these compounds can significantly influence their antimicrobial efficacy. tandfonline.com

In vitro studies of various morpholine derivatives have determined their minimum inhibitory concentrations (MIC) against a range of bacterial and fungal strains. For instance, some Schiff bases of 4-(2-aminophenyl)-morpholines have shown significant antibacterial and antifungal activity with MIC values in the range of 3.5-7.5 µg/ml. semanticscholar.org Another study on 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines reported varied antifungal activity against strains like Aspergillus flavus, Mucor, Rhizopus, and Microsporum gypseum, with MIC values ranging from 6.25 to 200 μg/mL. tandfonline.com The standard drugs used for comparison in these studies are often fluconazole (B54011) for antifungal testing and chloramphenicol (B1208) for antibacterial assays. researchgate.netmdpi.com

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Schiff bases of 4-(2-aminophenyl)-morpholines | Various bacteria and fungi | 3.5-7.5 | semanticscholar.org |

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | Aspergillus flavus, Mucor, Rhizopus, Microsporum gypseum | 6.25-200 | tandfonline.com |

Anticancer Activity in Select Cell Lines and Associated Mechanisms

The anticancer properties of phenylmorpholine derivatives are another critical area of investigation. researchgate.net Research has shown that these compounds can inhibit the proliferation of various cancer cell lines, including those of the breast, prostate, and lung. researchgate.net

One of the proposed mechanisms for the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. journaljpri.com This can occur through the activation of caspase pathways. Some derivatives have been shown to arrest the cell cycle at different phases, such as the G2-M phase, and alter the expression of proteins involved in apoptosis, like Bcl-2 and Bax. nih.gov For example, certain 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which contain a morpholine-related structure, have demonstrated potent anti-proliferative activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC50 values comparable to the standard drug Doxorubicin. nih.gov

| Compound/Derivative | Cell Line | Activity | Mechanism | Reference |

| (S)-2-Phenylmorpholine hydrochloride derivatives | Breast and prostate cancer cells | Inhibition of proliferation | Induction of apoptosis via caspase activation | |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas | A549 (non-small cell lung cancer), HCT-116 (colon cancer) | Anti-proliferative (IC50 ~2.71-3.22 µM) | Apoptosis induction, cell cycle arrest at G2-M | nih.gov |

| Fused Benzo[h]chromeno[2,3-d]pyrimidine derivatives | Various, including NCI-H522 and MDA-MB-435 | Significant to complete cell death | Not specified | mdpi.com |

Specific Receptor Binding Assays

Receptor binding assays are essential for characterizing the interaction of a compound with its molecular targets. nih.govmerckmillipore.com These assays are used to determine the affinity of a ligand for a receptor, which is a key indicator of its potential pharmacological activity. nih.gov For phenylmorpholine derivatives, a significant focus has been on their interaction with monoamine neurotransmitter receptors. google.com

Specifically, compounds like fenfluramine, a related phenyl-containing compound, have been shown to be potent agonists of the 5-HT2B receptor. google.com 2-Phenylmorpholine itself is a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org The affinity of these compounds for their respective receptors can be quantified using radioligand binding assays, which measure the displacement of a radiolabeled ligand by the test compound. The results are often expressed as the half-maximal effective concentration (EC50) for releasing agents or the dissociation constant (Kd) for receptor binding. merckmillipore.comwikipedia.org

| Compound | Target | EC50 (nM) for Monoamine Release | Reference |

| 2-Phenylmorpholine | Norepinephrine (NE) | 79 | wikipedia.org |

| 2-Phenylmorpholine | Dopamine (DA) | 86 | wikipedia.org |

| 2-Phenylmorpholine | Serotonin (5-HT) | 20,260 | wikipedia.org |

| Phenmetrazine | Norepinephrine (NE) | 29–50.4 | wikipedia.org |

| Phenmetrazine | Dopamine (DA) | 70–131 | wikipedia.org |

| Phenmetrazine | Serotonin (5-HT) | 7,765–>10,000 | wikipedia.org |

In Vitro and Preclinical Metabolic Research

In Vitro Metabolic Stability Assessment in Biological Systems

In vitro metabolic stability assays are fundamental in early drug discovery to forecast a compound's behavior in the body. nuvisan.com These studies provide an initial glimpse into the compound's susceptibility to metabolism, which in turn influences its half-life and bioavailability.

The liver is the primary site of drug metabolism, and liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes. mttlab.eu The stability of 2-Methyl-5-phenylmorpholine in liver microsomes is a key indicator of its hepatic clearance. nih.govbioivt.com Studies have shown that some derivatives of phenylmorpholine exhibit high resistance to metabolic transformation in human liver microsomes. researchgate.net For instance, certain analogues demonstrated over 97% metabolic stability, suggesting a low rate of metabolism. researchgate.net However, other related compounds can undergo slight metabolization, leading to the formation of oxidized derivatives. researchgate.net This variability highlights the importance of specific testing for 2-Methyl-5-phenylmorpholine to determine its intrinsic clearance.

Table 1: Interactive Data Table of In Vitro Metabolic Stability

| Parameter | Description | Typical Value for Phenylmorpholine Derivatives |

|---|---|---|

| Metabolic Stability (%) | The percentage of the parent compound remaining after incubation with liver microsomes. | Often >97% researchgate.net |

| Intrinsic Clearance (CLint) | A measure of the liver's intrinsic ability to metabolize a drug. | Varies based on specific analogue |

| Half-life (t½) | The time it takes for the concentration of the compound to be reduced by half. | Dependent on intrinsic clearance |

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the Phase I metabolism of a vast number of drugs. nih.gov Identifying the specific CYP isoenzymes that metabolize 2-Methyl-5-phenylmorpholine is crucial for predicting potential drug-drug interactions. nih.govyoutube.com For many compounds, CYP3A4 and CYP2C9 are major contributors to their metabolism. researchgate.net The involvement of specific CYP enzymes, such as CYP2D6, is also common for various xenobiotics. nih.gov Determining which of the 57 known human CYP isozymes are involved in the biotransformation of 2-Methyl-5-phenylmorpholine would be a critical step in its development. nih.gov

During metabolism, some compounds can be converted into reactive metabolites, which are chemically unstable molecules that can bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.gov The formation of such metabolites is a significant safety concern in drug development. In vitro screening for reactive metabolites often involves incubating the compound with liver microsomes in the presence of trapping agents like glutathione. nih.gov For some morpholine-containing compounds, bioactivation can lead to the formation of reactive intermediates. nih.gov Therefore, a thorough investigation into the potential for 2-Methyl-5-phenylmorpholine to form reactive metabolites is a necessary component of its preclinical safety assessment.

Elucidation of Metabolic Pathways and Major Metabolites

Understanding the metabolic pathways of a compound involves identifying the series of enzymatic reactions that alter its structure and the resulting metabolites. This knowledge is vital for a complete picture of the drug's disposition.

Phase I metabolism typically involves the introduction or unmasking of a functional group, making the compound more polar. Oxidation is the most common Phase I reaction, often catalyzed by CYP enzymes. nih.gov For 2-Methyl-5-phenylmorpholine, likely oxidative pathways include hydroxylation of the phenyl or morpholine (B109124) ring. mdpi.com The specific metabolites formed would depend on the regioselectivity of the involved CYP enzymes. Reductive biotransformations are less common but can occur with certain functional groups.

Following Phase I reactions, the metabolites can undergo Phase II conjugation reactions, where an endogenous molecule is added to further increase water solubility and facilitate excretion. youtube.com Common conjugation reactions include glucuronidation and sulfation. nih.gov The hydroxylated metabolites of 2-Methyl-5-phenylmorpholine would be prime candidates for conjugation with glucuronic acid or sulfate (B86663). The extent of these reactions can vary between species and individuals.

Table 2: Interactive Data Table of Potential Metabolic Transformations

| Metabolic Phase | Reaction Type | Potential Outcome for 2-Methyl-5-phenylmorpholine |

|---|---|---|

| Phase I | Oxidation (e.g., Hydroxylation) | Addition of hydroxyl (-OH) groups to the phenyl or morpholine ring. |

| Phase II | Glucuronidation | Attachment of glucuronic acid to hydroxylated metabolites. |

| Phase II | Sulfation | Attachment of a sulfate group to hydroxylated metabolites. |

Preclinical In Vivo Metabolism Studies in Animal Models

Comprehensive searches of scientific literature and toxicology databases have revealed a significant gap in the publicly available information regarding the preclinical in vivo metabolism of 2-Methyl-5-phenylmorpholine in animal models. At present, there are no detailed research findings, including data on metabolic pathways, metabolite identification, or pharmacokinetic profiles in species such as rats, mice, or dogs.

The biotransformation of a chemical compound is a critical area of study in pharmacology and toxicology. Typically, in vivo studies in animal models are conducted to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME). These studies often involve the administration of the compound to laboratory animals, followed by the collection and analysis of biological samples like urine, feces, and blood. Techniques such as mass spectrometry and chromatography are employed to identify and quantify the parent compound and its metabolites.

This information is essential for several reasons:

Identifying active metabolites: Metabolism can sometimes convert a parent compound into pharmacologically active metabolites.

Understanding clearance mechanisms: It helps to determine the pathways by which the compound is eliminated from the body.

Assessing potential for drug-drug interactions: Knowledge of the enzymes involved in metabolism can predict interactions with other co-administered drugs.

Informing human studies: Data from animal models provide a basis for predicting the metabolic fate in humans.

Despite the importance of such data, dedicated studies on the in vivo metabolic fate of 2-Methyl-5-phenylmorpholine have not been published in the accessible scientific literature. Therefore, no data tables or detailed research findings on its biotransformation in animal models can be provided at this time. Further research would be necessary to elucidate the metabolic profile of this specific compound.

Analytical Chemistry Methodologies for Comprehensive Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 2-Methyl-5-phenylmorpholine, enabling its separation from impurities, starting materials, and other isomers. google.com The choice of technique often depends on the specific analytical goal, such as routine purity assessment or in-depth research analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides not only retention time data for identification but also mass spectra for structural confirmation.

Detailed Research Findings: GC-MS is frequently used in the analysis of phenylmorpholine derivatives to identify various isomers and metabolites. For instance, in the study of related compounds like 3,5-dimethyl-2-phenylmorpholine, GC-MS was instrumental in identifying thermal decomposition products, such as toluene (B28343) and methylamine (B109427) derivatives, at temperatures above 200°C. The typical setup for analyzing such compounds involves a capillary column, like a DB-1 fused silica (B1680970) column, with helium as the carrier gas. ljmu.ac.uk The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. ljmu.ac.ukinteresjournals.org In the context of analyzing designer drugs, including derivatives of phenylmorpholine, GC-MS is a standard method for identifying substances in seized materials. wikipedia.org The fragmentation patterns observed in the mass spectra are crucial for distinguishing between closely related structures.

Interactive Data Table: Typical GC-MS Parameters for Phenylmorpholine Analog Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Column | DB-1 fused silica capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) | ljmu.ac.uk |

| Carrier Gas | Helium | ljmu.ac.uk |

| Flow Rate | 2.5 mL/min | ljmu.ac.uk |

| Injection Mode | Splitless | ljmu.ac.uk |

| Injector Temperature | 240 °C | ljmu.ac.uk |

| Oven Program | Initial 80°C for 2 min, ramp to 290°C at 20°C/min, hold for 20 min | ljmu.ac.uk |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | interesjournals.org |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of non-volatile or thermally sensitive compounds like 2-Methyl-5-phenylmorpholine. biomedres.us UPLC, with its use of smaller particle size columns (typically < 2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. biomedres.usglobalresearchonline.netresearchgate.net

Detailed Research Findings: HPLC and UPLC methods are essential for purity assessments and the separation of stereoisomers of 2-Methyl-5-phenylmorpholine. bldpharm.combldpharm.com The separation is typically achieved on reversed-phase columns, such as C18 or phenyl-based columns. researchgate.netnih.gov For example, a method for analyzing related compounds might use a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile). nih.gov The choice of a BEH Phenyl column has been noted for the analysis of structural analogues of related compounds, highlighting the importance of column chemistry in achieving desired separations. researchgate.net The transition from HPLC to UPLC can decrease analysis time and solvent consumption significantly, making it a more cost-effective and environmentally friendly option. globalresearchonline.netgimitec.com

Interactive Data Table: Comparison of HPLC and UPLC in Pharmaceutical Analysis

| Feature | HPLC | UPLC | Source |

|---|---|---|---|

| Particle Size | 3 to 5 µm | < 2 µm | globalresearchonline.net |

| Pressure | Lower | Up to 100 MPa | globalresearchonline.net |

| Analysis Time | Longer | Up to 9x shorter than 5 µm HPLC | biomedres.usglobalresearchonline.net |

| Resolution | Good | Higher | researchgate.net |

| Solvent Consumption | Higher | Lower | biomedres.us |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (LC-HRMS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and particularly with high-resolution mass spectrometry (LC-HRMS) provides a highly sensitive and specific analytical tool for the characterization of 2-Methyl-5-phenylmorpholine. core.ac.uknih.gov This technique is invaluable for identifying and quantifying the compound in complex matrices and for elucidating the structures of its metabolites and degradation products.

Detailed Research Findings: LC-MS and LC-HRMS are routinely used in forensic toxicology and pharmaceutical analysis to detect and identify novel psychoactive substances, including various phenylmorpholine derivatives. nih.gov These methods allow for the simultaneous analysis of multiple compounds in a single run. nih.gov For example, a validated LC-MS/MS method has been developed for the simultaneous hair analysis of 17 amphetamine-type stimulants, including related morpholine (B109124) structures. nih.gov High-resolution mass spectrometry, often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and their fragments. nih.gov In a study of 2-methylphenmetrazine isomers, APCI-HRMS was used to confirm the molecular formula of the synthesized compounds with high accuracy. ljmu.ac.uk

Interactive Data Table: Example LC-MS Parameters for Analysis of Related Compounds

| Parameter | Value/Description | Source |

|---|---|---|

| LC System | Agilent 1290 Infinity II | nih.gov |

| Mass Spectrometer | AB Sciex TripleTOF 5600 | nih.gov |

| Column | Waters Acquity UPLC BEH C18 (1.7 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.gov |

| Flow Rate | 400 µL/min | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | researchgate.net |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of 2-Methyl-5-phenylmorpholine. These methods provide information about the molecule's functional groups, the connectivity of its atoms, and its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. ljmu.ac.ukbldpharm.com

Detailed Research Findings: NMR data for various isomers of methyl-phenylmorpholine have been reported in scientific literature, often within patents detailing their synthesis. google.com For the (2S,5R)-5-Methyl-2-phenyl-morpholine isomer (the anti-isomer), the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the phenyl protons (multiplet at δ 7.36-7.27 ppm), the morpholine ring protons at various shifts, and a doublet for the methyl group at δ 1.02 ppm. google.com The ¹³C NMR spectrum for this isomer displays signals for the aromatic carbons between 126.5 and 140.6 ppm, and the aliphatic carbons of the morpholine ring and the methyl group at higher field strengths. google.com For the (2R,5R)-5-Methyl-2-phenyl-morpholine isomer (the syn-isomer), the ¹H NMR spectrum in CD₃OD shows the phenyl protons as a multiplet between δ 7.24-7.11 ppm and the methyl group as a doublet at δ 1.36 ppm. google.com These distinct chemical shifts and coupling patterns allow for the unambiguous differentiation of the cis and trans isomers.

Interactive Data Table: ¹H and ¹³C NMR Data for Isomers of Methyl-phenylmorpholine

| Isomer | Nucleus | Solvent | Chemical Shift (δ) / ppm | Source |

|---|---|---|---|---|

| (2S,5R)-5-Methyl-2-phenyl-morpholine (anti) | ¹H | CDCl₃ | 7.36-7.27 (m, 5H, Ar-H), 4.42 (dd, 1H), 3.96 (dd, 1H), 3.32 (t, 1H), 3.08 (dd, 1H), 3.03-2.94 (m, 1H), 2.84 (t, 1H), 1.02 (d, 3H, CH₃) | google.com |

| (2S,5R)-5-Methyl-2-phenyl-morpholine (anti) | ¹³C | CDCl₃ | 140.6, 128.7, 128.1, 126.5, 79.1, 74.6, 53.7, 50.2, 17.9 | google.com |

| (2R,5R)-5-Methyl-2-phenyl-morpholine (syn) | ¹H | CD₃OD | 7.24-7.11 (m, 5H, Ar-H), 4.61-4.56 (m, 1H), 3.92 (dd, 1H), 3.78-3.74 (m, 1H), 3.48-3.42 (m, 1H), 3.07-3.06 (m, 2H), 1.36 (d, 3H, CH₃) | google.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the 2-Methyl-5-phenylmorpholine molecule. bldpharm.com

Detailed Research Findings: IR spectroscopy is used to identify the presence of specific functional groups. For morpholine derivatives, characteristic peaks would include C-H stretching vibrations for the alkyl and aromatic portions, C-N and C-O stretching of the morpholine ring, and N-H stretching if the nitrogen is secondary. mu-varna.bg

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. For 2-Methyl-5-phenylmorpholine, the phenyl group acts as a chromophore, absorbing UV light. msu.edu Studies on the related compound 4-phenylmorpholine (B1362484) show absorption bands that are assigned to n→π* and π→π* transitions. researchgate.net The wavelength of maximum absorption (λmax) for such compounds is typically in the UV region. For example, a synthesized hydrazone derivative containing a phenyl group showed a λmax at 202 nm and another peak at 252 nm when dissolved in methanol (B129727). mu-varna.bg The solvent can influence the position of these absorption bands. researchgate.net

Interactive Data Table: Spectroscopic Data for Phenylmorpholine Analogs

| Technique | Compound/Class | Key Observations | Source |

|---|---|---|---|

| IR | Morpholinone derivative | Carbonyl (C=O) stretch around 1700 cm⁻¹ | |

| UV-Vis | 4-Phenylmorpholine | n→π* and π→π* transitions in the UV region | researchgate.net |

| UV-Vis | Bexarotene derivative (with phenyl group) | λmax at 202 nm and 252 nm in methanol | mu-varna.bg |

Advanced Analytical Approaches for Purity and Identity Confirmation

The comprehensive characterization of 2-Methyl-5-phenylmorpholine, including its various stereoisomers, relies on a suite of advanced analytical methodologies. These techniques are essential for confirming the compound's chemical identity, determining its purity, and resolving its enantiomeric and diastereomeric composition. The primary methods employed include chromatography for separation and spectroscopy for structural elucidation. The combination of these techniques provides a robust framework for quality control and research purposes. researchgate.netpolicija.si

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 2-Methyl-5-phenylmorpholine from reaction byproducts, starting materials, and its own stereoisomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal techniques utilized. ljmu.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds like 2-Methyl-5-phenylmorpholine. The technique separates compounds based on their boiling points and interaction with a stationary phase, with subsequent detection by a mass spectrometer that provides mass-to-charge ratio data, aiding in structural identification. For complex samples, derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA), can be employed to improve chromatographic resolution between positional isomers of related phenylmorpholine compounds. ljmu.ac.uk GC-MS analysis is crucial for determining the ratio of products in a crude reaction mixture and assessing purity. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both purity assessment and preparative separation. When coupled with detectors like Time-of-Flight (TOF) mass spectrometry, HPLC-TOF provides high-resolution mass data for definitive structure confirmation. policija.si For phenylmorpholine derivatives, HPLC is a standard method for analytical characterization. researchgate.net

Chiral Separation: Due to the presence of two chiral centers in 2-Methyl-5-phenylmorpholine, four stereoisomers can exist. Distinguishing between these isomers is critical. Chiral separation is effectively achieved using specialized chromatographic techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for resolving stereoisomers. It utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® series), are commonly employed for this purpose. shimadzu.comnih.gov The separation can be optimized by adjusting the mobile phase, which often consists of solvents like hexane (B92381) and isopropanol. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC): SFC is recognized as an effective and often faster alternative to HPLC for chiral separations. lcms.cz Using supercritical CO2 as the primary mobile phase, SFC can provide high-efficiency separations with shorter analysis times. shimadzu.comlcms.cz

Spectroscopic Methods for Structural Elucidation and Identity Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of 2-Methyl-5-phenylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating molecular structure. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. A patent for phenylmorpholine analogues provides specific NMR data for the stereoisomers of 5-Methyl-2-phenylmorpholine. google.com For instance, the anti-isomer ((2S,5R)-5-Methyl-2-phenylmorpholine) and the syn-isomer ((2R,5R)-5-Methyl-2-phenylmorpholine) exhibit distinct chemical shifts and coupling constants, allowing for their differentiation. google.com Two-dimensional NMR techniques like COSY and HMBC can further confirm signal assignments for related complex morpholine structures. wiley-vch.de

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. Electron Ionization (EI) is a common technique where the fragmentation pattern can be used for structural confirmation. researchgate.net Electrospray Ionization (ESI) is a softer ionization technique often used to confirm the molecular weight by observing the protonated molecule [M+H]⁺. google.com

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, resulting in a spectrum with characteristic peaks corresponding to different vibrational modes of chemical bonds. bldpharm.comsigmaaldrich.com For 2-Methyl-5-phenylmorpholine, characteristic peaks for C-H (alkane and aromatic), C-N, C-O, and N-H bonds would be expected.

Research Findings and Data Tables

Detailed analytical data for the syn and anti diastereomers of 5-Methyl-2-phenylmorpholine have been reported. The anti isomer corresponds to the (2S,5R) and (2R,5S) configurations, while the syn isomer corresponds to the (2R,5R) and (2S,5S) configurations. google.com

Table 1: ¹H NMR Spectroscopic Data for 5-Methyl-2-phenylmorpholine Isomers google.com

This interactive table presents the ¹H NMR data for two diastereomers of 5-Methyl-2-phenylmorpholine.

| Isomer Configuration | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| anti isomer (6a) ((2S,5R)-5-Methyl-2-phenylmorpholine) | CDCl₃ | 7.36-7.27 (m, 5H), 4.42 (dd, J=9.0, 3.0 Hz, 1H), 3.96 (dd, J=12.0, 3.0 Hz, 1H), 3.32 (t, J=12.0, 9.0 Hz, 1H), 3.08 (dd, J=12.0, 3.0 Hz, 1H), 3.03-2.94 (m, 1H), 2.84 (t, J=24.0, 12.0 Hz, 1H), 2.01 (br. s, 1H), 1.02 (d, J=6.0 Hz, 3H) |

| syn isomer (7a) ((2R,5R)-5-Methyl-2-phenylmorpholine) | CD₃OD | 7.24-7.11 (m, 5H), 4.61-4.56 (m, 1H), 3.92 (dd, J=12.0, 3.0 Hz, 1H), 3.78-3.74 (m, 1H), 3.48-3.42 (m, 1H), 3.07-3.06 (m, 2H), 1.36 (d, J=6.0 Hz, 3H) |

Table 2: ¹³C NMR Spectroscopic Data for 5-Methyl-2-phenylmorpholine Isomers google.com

This interactive table presents the ¹³C NMR data for two diastereomers of 5-Methyl-2-phenylmorpholine.

| Isomer Configuration | Solvent | Chemical Shifts (δ ppm) |

| anti isomer (6a) ((2S,5R)-5-Methyl-2-phenylmorpholine) | CDCl₃ | 140.6, 128.7, 128.1, 126.5, 79.1, 74.6, 53.7, 50.2, 17.9 |

| syn isomer (7a) ((2R,5R)-5-Methyl-2-phenylmorpholine) | CD₃OD | 139.2, 130.2, 127.6, 77.3, 69.8, 48.8, 44.4, 13.9 |

Table 3: Mass Spectrometry Data for 5-Methyl-2-phenylmorpholine Isomers google.com

This interactive table presents the mass spectrometry data for two diastereomers of 5-Methyl-2-phenylmorpholine.

| Isomer Configuration | Ionization Mode | Calculated [M+H]⁺ | Found [M+H]⁺ |

| anti isomer (6a) ((2S,5R)-5-Methyl-2-phenylmorpholine) | ESI | 178.2 | 178.4 |

| syn isomer (7a) ((2R,5R)-5-Methyl-2-phenylmorpholine) | ESI | 178.2 | 178.3 |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to predict geometry, energy, and various spectroscopic and reactivity parameters.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For derivatives of phenylmorpholine, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly employed to strike a balance between computational cost and accuracy. researchgate.netresearchgate.net

The primary applications of DFT for a compound like 2-Methyl-5-phenylmorpholine would include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure. The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data if available. researchgate.net

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. researchgate.net

Reactivity Descriptors: Analysis of the Molecular Electrostatic Potential (MEP) map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. researchgate.net

Spectroscopic Prediction: DFT can be used to compute vibrational frequencies, which can be compared with experimental Infrared (IR) spectra to aid in structural elucidation. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted to assist in the assignment of experimental spectra for analogous compounds.

Table 1: Typical Parameters Investigated in DFT Analysis

| Parameter | Description | Significance for 2-Methyl-5-phenylmorpholine |

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Predicts the most stable spatial arrangement of the methyl, phenyl, and morpholine (B109124) ring components. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability; a key factor in potential chemical reactions and charge transfer. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies potential sites for electrophilic and nucleophilic attack, crucial for understanding intermolecular interactions. researchgate.net |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Aids in the interpretation of experimental IR and Raman spectra for structural confirmation. researchgate.net |

| Mulliken/NBO Charges | Distribution of electronic charge among the atoms in the molecule. | Provides insight into the polarity of bonds and the local electronic environment of each atom. researchgate.net |

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like 2-Methyl-5-phenylmorpholine, which contains a morpholine ring and rotatable bonds, it is crucial to identify the most stable, low-energy conformers. This is because the biological activity of a molecule is often dictated by a specific conformation that fits into a target's binding site. wuxiapptec.com

The process typically involves two key steps:

Conformation Search: A systematic or random search is performed to generate a wide range of possible conformations. hakon-art.com

Energy Minimization: Each generated conformation is then subjected to energy minimization to find its nearest local energy minimum. hakon-art.complos.org This process relaxes the structure, relieving steric and torsional strain. Algorithms such as Steepest Descent or Conjugate Gradient are commonly used for this purpose. hakon-art.com

The result is a set of stable conformers ranked by their potential energy. The conformer with the lowest energy is termed the global minimum and is considered the most populated conformation in the absence of external factors. nih.gov This information is vital for subsequent docking and pharmacophore modeling studies, as using the correct, low-energy conformer is essential for accurate predictions. plos.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is central to structure-based drug design. For 2-Methyl-5-phenylmorpholine, docking simulations would be used to screen for potential biological targets and to understand the molecular basis of its interaction with a specific receptor. researchgate.netresearchgate.net

The docking process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (2-Methyl-5-phenylmorpholine) and the target protein. The protein's binding site is defined.

Sampling: The ligand is placed in the binding site, and a scoring algorithm explores various orientations and conformations to find the best possible fits.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate a more favorable binding interaction. chemmethod.com

Analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the phenyl group of the ligand and aromatic residues in the protein's binding pocket. semanticscholar.org This detailed understanding of ligand-target interactions is invaluable for explaining structure-activity relationships (SAR) and for designing more potent and selective analogs. nih.gov

Table 2: Key Steps in Molecular Docking Simulation

| Step | Objective | Relevance to 2-Methyl-5-phenylmorpholine |

| Target Selection | Identify a biologically relevant protein (e.g., enzyme, receptor). | Based on therapeutic area of interest (e.g., neurotransmitter transporters, enzymes). |

| Ligand Preparation | Generate a low-energy 3D conformer of the molecule. | Use results from conformational analysis to select the most stable conformer. |

| Docking Run | Predict binding poses and calculate binding affinity scores. | Software like AutoDock Vina or Glide is used to fit the molecule into the protein's active site. chemmethod.com |

| Pose Analysis | Visualize and analyze the predicted binding mode. | Identifies specific amino acid residues interacting with the phenyl ring, morpholine oxygen/nitrogen, and methyl group. |

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. medsci.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net

For 2-Methyl-5-phenylmorpholine, a pharmacophore model could be generated based on its structure and known active analogs. This model would then be used as a 3D query to rapidly screen large chemical databases (such as ZINC or DrugBank) in a process called virtual screening. semanticscholar.orgmedsci.org The goal is to identify other, structurally diverse compounds that match the pharmacophore model and are therefore likely to bind to the same target, potentially acting as new lead compounds for drug development. dovepress.comacs.org Hits from virtual screening are typically subjected to further filtering, including molecular docking and ADME prediction, to refine the selection. dovepress.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before a compound can be a successful drug, it must possess favorable ADME properties. In silico models provide a rapid and cost-effective way to predict these properties early in the discovery process, helping to identify candidates with a higher probability of success. nih.gov Various computational tools, such as SwissADME and OSIRIS Property Explorer, are used for these predictions. nih.govrjptonline.org

For 2-Methyl-5-phenylmorpholine, these tools would predict key physicochemical and pharmacokinetic parameters based on its structure. A critical part of this analysis is assessing compliance with established "drug-likeness" rules, such as Lipinski's Rule of Five. mspsss.org.ua

Table 3: Predicted ADME and Physicochemical Properties based on Drug-Likeness Rules

| Property / Rule | Guideline for Oral Bioavailability | Relevance for 2-Methyl-5-phenylmorpholine |

| Molecular Weight (MW) | ≤ 500 g/mol | Affects diffusion and absorption across membranes. rjptonline.org |

| LogP (Lipophilicity) | ≤ 5 | Governs solubility, permeability, and binding to plasma proteins. rjptonline.org |

| Hydrogen Bond Donors (HBD) | ≤ 5 | The morpholine nitrogen (if protonated) can act as a donor. High numbers can impede membrane permeability. rjptonline.org |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | The morpholine oxygen and nitrogen are potential H-bond acceptors. High numbers can impede membrane permeability. rjptonline.org |

| Number of Rotatable Bonds | ≤ 10 (Veber's Rule) | Relates to molecular flexibility and conformational entropy upon binding. rjptonline.org |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Predicts transport properties, particularly blood-brain barrier penetration and intestinal absorption. nih.gov |

| Water Solubility (LogS) | High solubility is generally preferred. | Crucial for absorption and formulation. |

| CYP Inhibition | Prediction of inhibition of key Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). | Indicates potential for drug-drug interactions. rjptonline.org |

This in silico profiling helps to flag potential liabilities, such as poor solubility or predicted inhibition of metabolic enzymes, guiding further chemical modifications to optimize the compound's pharmacokinetic profile. mspsss.org.ua

Preclinical Efficacy Evaluation in Animal Models

Selection and Validation of Relevant Animal Models for Disease States

There is a notable absence of published studies detailing the selection and validation of specific animal models for evaluating the preclinical efficacy of 2-Methyl-5-phenylmorpholine. In the broader context of phenylmorpholine derivatives, which primarily act as monoamine releasing agents, rodent models are commonly employed. wikipedia.orgwikipedia.org For instance, studies on the structurally related compound phenmetrazine have utilized rat and mouse models to investigate its stimulant and anorectic properties. wikipedia.org

The validation of such models typically involves assessing their predictive, face, and construct validity for specific human conditions. google.com For a compound like 2-Methyl-5-phenylmorpholine, which is structurally analogous to compounds with effects on the central nervous system, relevant animal models could theoretically include those for neurological and psychiatric disorders. However, without specific research on 2-Methyl-5-phenylmorpholine, the suitability and validation of any particular animal model remain hypothetical.

Assessment of Behavioral and Physiological Efficacy Endpoints

A study on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which are structurally related, evaluated their effects on nicotine-induced behaviors in mice, such as antinociception, locomotor depression, and hypothermia. nih.gov However, it is crucial to note that these findings cannot be directly extrapolated to 2-Methyl-5-phenylmorpholine without dedicated studies.

Evaluation in Specific Disease Models (e.g., Neurological Disorders, Oncological Models)

There is a significant lack of information regarding the evaluation of 2-Methyl-5-phenylmorpholine in specific disease models.

Neurological Disorders: While patents mention the potential utility of phenylmorpholine analogues for conditions like depression and addiction, specific preclinical studies demonstrating the efficacy of 2-Methyl-5-phenylmorpholine in animal models of these disorders have not been identified in the public domain. google.com The development of animal models for neurological disorders is an active area of research, but their application to this specific compound is not documented. frontiersin.org

Oncological Models: The morpholine (B109124) scaffold is present in some anticancer agents, and research has explored the anticancer potential of various morpholine derivatives. researchgate.netosti.gov However, there are no specific reports on the preclinical evaluation of 2-Methyl-5-phenylmorpholine in any oncological models. Studies on other morpholine-containing compounds have involved their assessment against various cancer cell lines and in xenograft mouse models, but this data is not specific to 2-Methyl-5-phenylmorpholine. osti.govmdpi.com

Pharmacodynamic Marker Analysis in Preclinical Studies

No studies were identified that performed pharmacodynamic marker analysis for 2-Methyl-5-phenylmorpholine in preclinical settings. For related monoamine-releasing agents, pharmacodynamic studies often involve measuring neurotransmitter levels (e.g., dopamine (B1211576), norepinephrine (B1679862), serotonin) in specific brain regions of animals to correlate with behavioral effects. wikipedia.orgwikipedia.org Techniques like in vivo microdialysis are frequently used for this purpose. Analysis of receptor occupancy or downstream signaling pathways could also serve as pharmacodynamic markers. Without experimental data, the pharmacodynamic profile of 2-Methyl-5-phenylmorpholine remains uncharacterized.

Future Research Directions and Translational Perspectives for 2 Methyl 5 Phenylmorpholine

The unique scaffold of 2-Methyl-5-phenylmorpholine presents a fertile ground for future scientific inquiry, spanning advanced chemical synthesis, mechanistic exploration, computational modeling, and novel therapeutic applications. The strategic position of the methyl and phenyl groups on the morpholine (B109124) ring offers significant opportunities for structural modification to fine-tune its pharmacological profile. Future research is poised to build upon the existing knowledge of phenylmorpholine derivatives, which are recognized for their activity as monoamine neurotransmitter modulators, to unlock new therapeutic potentials. google.comwikipedia.org

Q & A